3-(3,5-dimethylphenyl)-2-((3-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-4-10-28-25(32)20-8-9-23-24(15-20)29-27(36-16-19-6-5-7-21(14-19)31(34)35)30(26(23)33)22-12-17(2)11-18(3)13-22/h5-9,11-15H,4,10,16H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQMJJMMXSZIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-((3-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115396-66-1) is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 502.6 g/mol . The structure features a quinazoline core substituted with a thioether and a nitrobenzyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1115396-66-1 |
| Molecular Formula | C27H26N4O4S |
| Molecular Weight | 502.6 g/mol |
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to our target compound showed potent activity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The mechanism of action appears to involve the inhibition of cell proliferation through apoptosis induction and cell cycle arrest.
Case Study:
In a comparative study using a two-dimensional (2D) viability assay, the compound exhibited an IC50 value of approximately 6.48 μM against the NCI-H358 cell line, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin and vandetanib .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial efficacy. Preliminary tests have shown that related compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the nitro group in the structure may enhance its interaction with microbial targets.
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | E. coli | 15 μg/mL |
| Compound B | Staphylococcus aureus | 10 μg/mL |
| Compound C | Pseudomonas aeruginosa | 20 μg/mL |
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar quinazoline derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The thioether moiety may inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis has been observed in related compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Quinazoline Core : Utilizing condensation reactions between appropriate aniline derivatives and isocyanates.
- Thioether Formation : Employing thiol chemistry to introduce the thioether functionality.
- Nitration : Selective nitration to introduce the nitro group at the benzyl position.
Scientific Research Applications
The compound 3-(3,5-dimethylphenyl)-2-((3-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has gained attention for its diverse biological activities. This article delves into the applications of this compound, highlighting its synthesis, biological properties, and potential therapeutic uses.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The following general steps outline the synthetic route:
- Formation of the Quinazoline Core : The initial step usually involves the cyclization of appropriate precursors to form the quinazoline structure.
- Thioether Formation : The introduction of the thioether group is achieved through a nucleophilic substitution reaction involving a thiol and an electrophilic benzyl derivative.
- Carboxamide Functionalization : The final step incorporates the carboxamide group, enhancing the compound's solubility and bioactivity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. The specific compound has been evaluated for its potential to inhibit various cancer cell lines. Studies have shown that modifications in the quinazoline structure can lead to increased potency against cancerous cells by targeting specific pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has demonstrated activity against a range of microbial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. In vitro studies have confirmed its efficacy against both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, making it a candidate for anti-inflammatory drug development. The ability to modulate inflammatory pathways could have significant implications for treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Anticancer Evaluation : A study conducted on various cancer cell lines showed that derivatives of quinazoline exhibited IC50 values in the low micromolar range, indicating strong anticancer activity.
- Antimicrobial Testing : In a comparative study, the compound was tested against standard antibiotics. Results indicated superior efficacy against resistant strains of bacteria.
- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation compared to control groups, supporting its potential therapeutic use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this quinazoline derivative?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, ethanol or DMF are common solvents for similar thioether-linked quinazolines, with yields influenced by stoichiometric ratios (e.g., 2:1 molar ratio of thiol to halogenated precursor) and reaction duration (6-24 hours). Chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane) is critical for isolating the target compound from byproducts . Analytical validation via -NMR, -NMR, and IR spectroscopy ensures structural fidelity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-modal characterization is essential:
- X-ray crystallography for absolute stereochemical confirmation.
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (±5 ppm accuracy).
- Elemental analysis to confirm C, H, N, S content within ±0.4% theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., soluble epoxide hydrolase or kinase targets) using fluorogenic substrates. For cell-based studies, use MTT assays to assess cytotoxicity (IC) in cancer or primary cell lines. Include positive controls (e.g., known inhibitors) and validate statistical significance via triplicate experiments with ANOVA or t-tests .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Systematic substitution : Replace the 3-nitrobenzylthio group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to probe electronic effects.
- Bioisosteric replacements : Substitute the propylamide chain with cyclopropyl or tert-butyl groups to enhance metabolic stability.
- Computational modeling : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding modes and guide synthetic priorities .
Q. What strategies address contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer : Contradictions often arise from poor pharmacokinetics (PK) or off-target effects. Solutions include:
- PK/PD modeling : Measure plasma half-life (t) and bioavailability in rodent models.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Toxicogenomics : RNA-seq or proteomics to identify unintended pathways affected .
Q. How can researchers resolve discrepancies in solubility and stability data across experimental batches?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.
- HPLC-PDA : Monitor purity and degradation products under varied pH (2–9).
- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous buffers .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Measure protein target stabilization upon compound binding.
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target for pull-down and MS identification.
- BRET/FRET biosensors : Quantify real-time target modulation in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
